4-Stilbenecarboxylic acid, 4'-chloro-alpha-cyano-
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Overview
Description
4-Stilbenecarboxylic acid, 4’-chloro-alpha-cyano- is a chemical compound with the molecular formula C16H10ClNO2 and a molecular weight of 283.71 g/mol . It is a derivative of stilbene, a compound known for its diverse applications in various fields such as pharmaceuticals, material science, and organic chemistry .
Preparation Methods
The synthesis of 4-Stilbenecarboxylic acid, 4’-chloro-alpha-cyano- typically involves the Perkin condensation reaction. This reaction is carried out by condensing 4-formylcinnamic acid with substituted phenylacetic acids under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The product is then purified through recrystallization .
Chemical Reactions Analysis
4-Stilbenecarboxylic acid, 4’-chloro-alpha-cyano- undergoes various chemical reactions, including:
Scientific Research Applications
4-Stilbenecarboxylic acid, 4’-chloro-alpha-cyano- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of 4-Stilbenecarboxylic acid, 4’-chloro-alpha-cyano- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to its biological effects . It also interacts with cellular pathways, modulating various biochemical processes .
Comparison with Similar Compounds
4-Stilbenecarboxylic acid, 4’-chloro-alpha-cyano- can be compared with other stilbene derivatives such as:
4-Stilbenecarboxylic acid: Lacks the chloro and cyano groups, making it less reactive in certain chemical reactions.
4,4’-Stilbenedicarboxylic acid: Contains two carboxylic acid groups, which can form more stable complexes with metals.
4-Stilbenecarboxaldehyde: Contains an aldehyde group, making it more reactive in condensation reactions.
These comparisons highlight the unique reactivity and applications of 4-Stilbenecarboxylic acid, 4’-chloro-alpha-cyano- in various fields.
Properties
CAS No. |
73928-05-9 |
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Molecular Formula |
C16H10ClNO2 |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
4-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]benzoic acid |
InChI |
InChI=1S/C16H10ClNO2/c17-15-7-1-11(2-8-15)9-14(10-18)12-3-5-13(6-4-12)16(19)20/h1-9H,(H,19,20)/b14-9+ |
InChI Key |
UWVBZVQYFQOBKL-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=CC=C(C=C2)C(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
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